molecular formula C56H66Br2N4O2 B1611783 4-[(R)-[(2S)-5-Ethyl-1-[[7-[[(5R)-2-ethyl-5-[(S)-prop-2-enoxy(quinolin-4-yl)methyl]-1-azoniabicyclo[2.2.2]octan-1-yl]methyl]naphthalen-2-yl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline;dibromide CAS No. 480427-57-4

4-[(R)-[(2S)-5-Ethyl-1-[[7-[[(5R)-2-ethyl-5-[(S)-prop-2-enoxy(quinolin-4-yl)methyl]-1-azoniabicyclo[2.2.2]octan-1-yl]methyl]naphthalen-2-yl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline;dibromide

Cat. No. B1611783
M. Wt: 987 g/mol
InChI Key: PVXLWPBDPGEORT-QWCZBFEUSA-L
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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properties

IUPAC Name

4-[(R)-[(2S)-5-ethyl-1-[[7-[[(5R)-2-ethyl-5-[(S)-prop-2-enoxy(quinolin-4-yl)methyl]-1-azoniabicyclo[2.2.2]octan-1-yl]methyl]naphthalen-2-yl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline;dibromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H66N4O2.2BrH/c1-5-29-61-55(49-21-25-57-52-15-11-9-13-47(49)52)51-38-59(27-24-44(51)33-46(59)8-4)35-39-17-19-42-20-18-40(32-45(42)31-39)36-60-28-23-43(41(7-3)37-60)34-54(60)56(62-30-6-2)50-22-26-58-53-16-12-10-14-48(50)53;;/h5-6,9-22,25-26,31-32,41,43-44,46,51,54-56H,1-2,7-8,23-24,27-30,33-38H2,3-4H3;2*1H/q+2;;/p-2/t41?,43?,44?,46?,51-,54-,55+,56+,59?,60?;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVXLWPBDPGEORT-QWCZBFEUSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC2CC[N+]1(CC2C(C3=CC=NC4=CC=CC=C34)OCC=C)CC5=CC6=C(C=C5)C=CC(=C6)C[N+]78CCC(CC7C(C9=CC=NC1=CC=CC=C91)OCC=C)C(C8)CC.[Br-].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1CC2CC[N+]1(C[C@@H]2[C@@H](C3=CC=NC4=CC=CC=C34)OCC=C)CC5=CC6=C(C=C5)C=CC(=C6)C[N+]78CCC(C[C@H]7[C@@H](C9=CC=NC1=CC=CC=C91)OCC=C)C(C8)CC.[Br-].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H66Br2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50583358
Record name 4-[(R)-[(2S)-5-ethyl-1-[[7-[[(5R)-2-ethyl-5-[(S)-prop-2-enoxy(quinolin-4-yl)methyl]-1-azoniabicyclo[2.2.2]octan-1-yl]methyl]naphthalen-2-yl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline;dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

987.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(R)-[(2S)-5-Ethyl-1-[[7-[[(5R)-2-ethyl-5-[(S)-prop-2-enoxy(quinolin-4-yl)methyl]-1-azoniabicyclo[2.2.2]octan-1-yl]methyl]naphthalen-2-yl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline;dibromide

CAS RN

480427-57-4
Record name 4-[(R)-[(2S)-5-ethyl-1-[[7-[[(5R)-2-ethyl-5-[(S)-prop-2-enoxy(quinolin-4-yl)methyl]-1-azoniabicyclo[2.2.2]octan-1-yl]methyl]naphthalen-2-yl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline;dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O,O'-Diallyl-N,N'-(2,7-naphthalenediyldimethyl)bis(hydrocinchonidinium) dibromide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(R)-[(2S)-5-Ethyl-1-[[7-[[(5R)-2-ethyl-5-[(S)-prop-2-enoxy(quinolin-4-yl)methyl]-1-azoniabicyclo[2.2.2]octan-1-yl]methyl]naphthalen-2-yl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline;dibromide
Reactant of Route 2
Reactant of Route 2
4-[(R)-[(2S)-5-Ethyl-1-[[7-[[(5R)-2-ethyl-5-[(S)-prop-2-enoxy(quinolin-4-yl)methyl]-1-azoniabicyclo[2.2.2]octan-1-yl]methyl]naphthalen-2-yl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline;dibromide
Reactant of Route 3
4-[(R)-[(2S)-5-Ethyl-1-[[7-[[(5R)-2-ethyl-5-[(S)-prop-2-enoxy(quinolin-4-yl)methyl]-1-azoniabicyclo[2.2.2]octan-1-yl]methyl]naphthalen-2-yl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline;dibromide
Reactant of Route 4
4-[(R)-[(2S)-5-Ethyl-1-[[7-[[(5R)-2-ethyl-5-[(S)-prop-2-enoxy(quinolin-4-yl)methyl]-1-azoniabicyclo[2.2.2]octan-1-yl]methyl]naphthalen-2-yl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline;dibromide
Reactant of Route 5
4-[(R)-[(2S)-5-Ethyl-1-[[7-[[(5R)-2-ethyl-5-[(S)-prop-2-enoxy(quinolin-4-yl)methyl]-1-azoniabicyclo[2.2.2]octan-1-yl]methyl]naphthalen-2-yl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline;dibromide
Reactant of Route 6
4-[(R)-[(2S)-5-Ethyl-1-[[7-[[(5R)-2-ethyl-5-[(S)-prop-2-enoxy(quinolin-4-yl)methyl]-1-azoniabicyclo[2.2.2]octan-1-yl]methyl]naphthalen-2-yl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline;dibromide

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